N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
Description
N-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core substituted with a methyl group at the 6-position. The molecule is further functionalized with a cinnamamide group linked to a morpholinoethylamine moiety via an amide bond, with a hydrochloride counterion enhancing solubility . Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and corrosion inhibition properties, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-18-7-9-20-21(17-18)29-23(24-20)26(12-11-25-13-15-28-16-14-25)22(27)10-8-19-5-3-2-4-6-19;/h2-10,17H,11-16H2,1H3;1H/b10-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZTFGVMAAWFW-VRTOBVRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the cinnamamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with cinnamoyl chloride in the presence of a base such as triethylamine.
Introduction of the morpholinoethyl group: This can be done by reacting the intermediate with 2-chloroethylmorpholine under basic conditions.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzothiazole derivatives, focusing on substituent effects, molecular properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Electronic and Lipophilic Properties
- Methyl vs. Halogen Substituents : The methyl group in the target compound (electron-donating) contrasts with fluorine or chlorine (electron-withdrawing) in analogs . This difference may alter π-π stacking interactions with biological targets or corrosion inhibition efficiency, as seen in related benzothiazole amides .
- Positional Isomerism : The 4-fluorobenzothiazole derivative may exhibit distinct binding compared to 6-substituted analogs due to steric and electronic variations.
Amide/Side Chain Modifications Cinnamamide vs. Morpholinoethyl vs. Other Amines: The morpholinoethyl group (polar, water-soluble) contrasts with diethylaminoethyl or dimethylaminopropyl side chains, which may alter solubility and membrane permeability.
Molecular Weight and Drug-Likeness
- The target compound (MW ~468) falls within the acceptable range for drug-like molecules, whereas analogs with bulkier substituents (e.g., MW 493.4 in ) may face challenges in bioavailability.
Biological Activity Inferences While direct data for the target compound are unavailable, related benzothiazoles with amino or amide groups demonstrate antimicrobial and corrosion inhibition properties . The morpholinoethyl group in the target compound may enhance solubility, a critical factor in drug development.
Limitations and Data Gaps
- Physical Properties : Melting points, solubility, and stability data are absent for most compounds, limiting quantitative comparisons.
- Biological Data: No direct efficacy or toxicity studies are referenced for the target compound, necessitating further experimental validation.
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole moiety and a morpholinoethyl group attached to a cinnamide backbone. Its molecular formula is C18H22N2OS·HCl, with a molecular weight of approximately 358.91 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
Table 1: Effect of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |
|---|---|---|---|
| MCF-7 | 15 | 70 | G1 |
| A549 | 20 | 65 | G1 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, treatment with the compound significantly reduced edema formation compared to control groups. The results indicate that the compound may inhibit the cyclooxygenase (COX) pathway, which is crucial in the inflammatory response.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and survival.
- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it mitigates the inflammatory response.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer Therapy : As an adjunct treatment for various cancers.
- Anti-inflammatory Drugs : For conditions like arthritis and other inflammatory disorders.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step procedures involving condensation reactions, cyclization, and functional group modifications. For example, thiazole intermediates are often prepared by refluxing precursors (e.g., substituted benzothiazoles) with morpholinoethyl amines in anhydrous tetrahydrofuran (THF) under nitrogen. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acylating agent), controlled reflux conditions (e.g., 60–80°C for 4–6 hours), and purification via recrystallization or column chromatography . Lower yields (~20–33%) reported in similar syntheses suggest sensitivity to substituent steric effects, necessitating iterative adjustments to solvent polarity or catalyst use .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole) and morpholine ethyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 471–507 for related analogs) and fragmentation patterns .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., 60.87% C observed vs. 61.07% calculated) may indicate impurities, requiring additional purification .
Q. What preliminary biological screening models are appropriate for assessing pharmacological potential?
Initial activity screening should focus on bacterial isolates (e.g., E. coli, S. aureus) using agar diffusion assays, with comparisons to standard antibiotics. Dose-dependent inhibition zones (e.g., 10–100 µg/mL) and MIC values provide preliminary efficacy data. Substituent effects (e.g., chloro vs. methyl groups) significantly alter bioactivity, as seen in analogs with IC50 variations of >50% .
Advanced Questions
Q. How can computational chemistry tools enhance the design of derivatives with improved target selectivity?
Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches can predict regioselectivity in cyclization steps. Institutions like ICReDD integrate computational screening with experimental validation to prioritize derivatives with optimal electronic profiles (e.g., electron-withdrawing groups for enhanced binding to kinase targets). Machine learning models trained on existing bioactivity data further refine predictions .
Q. What strategies resolve discrepancies between calculated and observed elemental analysis data?
Discrepancies (e.g., C/H/N deviations >0.5%) may arise from hygroscopic intermediates or incomplete purification. Solutions include:
- Recrystallization : Using dry THF or ethanol to remove residual solvents .
- Alternative Techniques : Supplement elemental analysis with X-ray crystallography or HPLC purity assays (>95%) .
Q. How can structure-activity relationships (SAR) be established for analogs?
Systematic SAR studies involve synthesizing derivatives with targeted substitutions (e.g., 6-methyl vs. 6-chloro benzothiazole) and evaluating their bioactivity. For example, replacing morpholinoethyl with piperazinyl groups in analogs reduced antibacterial efficacy by 40%, highlighting the role of the morpholine ring in membrane permeability .
Q. What mechanistic insights can be gained from studying reaction intermediates?
Isolation of intermediates (e.g., succinamic acid derivatives) via TLC or HPLC reveals regioselective acylation pathways. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) can identify rate-limiting steps, such as nucleophilic attack by the morpholinoethyl amine .
Q. How should conflicting bioactivity data across studies be addressed?
Contradictions (e.g., divergent IC50 values for similar analogs) often stem from assay variability (e.g., bacterial strain differences) or impurities. Reproducing experiments under standardized conditions (e.g., CLSI guidelines) and validating purity via LC-MS are critical. Meta-analyses comparing substituent electronic effects (Hammett σ values) can also contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
